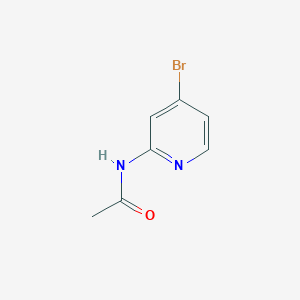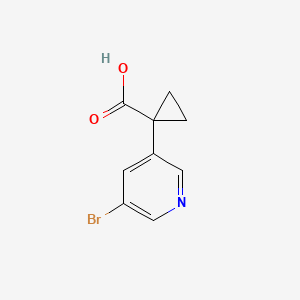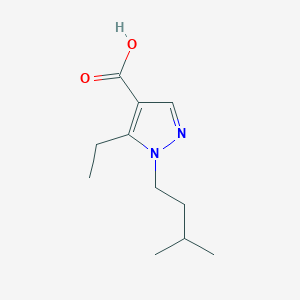
5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Diversity in Coordination Polymers
Research by Cheng et al. (2017) demonstrates the use of pyrazole-4-carboxylic acid derivatives in the synthesis of coordination polymers. They synthesized bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, which were used with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers. These polymers exhibited unique 1D and 2D coordination chains and layers, along with interesting thermal and luminescence properties (Cheng et al., 2017).
Spectral and Theoretical Investigations
Viveka et al. (2016) focused on a pyrazole-4-carboxylic acid derivative, specifically 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, combining experimental and theoretical approaches. They characterized the compound through various spectroscopic methods and single-crystal X-ray diffraction, alongside density functional theory (DFT) calculations. This work highlights the compound's potential in various scientific applications (Viveka et al., 2016).
Facile Synthesis of Novel Heterocycles
Ghaedi et al. (2015) explored the efficient synthesis of novel pyrazole-based products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This synthesis is vital in the preparation of new N-fused heterocycles, demonstrating the versatility of pyrazole-4-carboxylic acid derivatives in creating various organic compounds (Ghaedi et al., 2015).
Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) utilized ethyl pyrazole-4-carboxylates as precursors in cross-coupling reactions to synthesize various condensed pyrazoles. Their research indicates the potential of pyrazole-4-carboxylic acid derivatives in creating complex organic structures, useful in organic and medicinal chemistry (Arbačiauskienė et al., 2011).
Corrosion Inhibition for Industrial Applications
Herrag et al. (2007) investigated pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their findings suggest that certain pyrazole-4-carboxylic acid derivatives can significantly reduce corrosion rates, making them valuable for industrial applications, particularly in steel pickling processes (Herrag et al., 2007).
Propiedades
IUPAC Name |
5-ethyl-1-(3-methylbutyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-10-9(11(14)15)7-12-13(10)6-5-8(2)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBFBQKUNYUUBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1CCC(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-1-(3-methylbutyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-tert-Butyl 7-ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1526715.png)

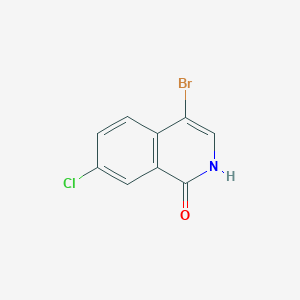
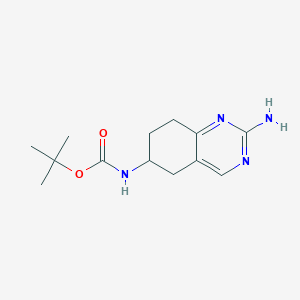

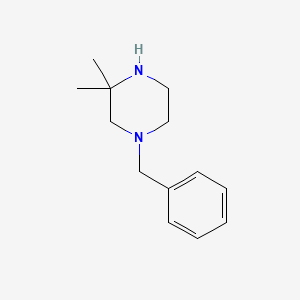

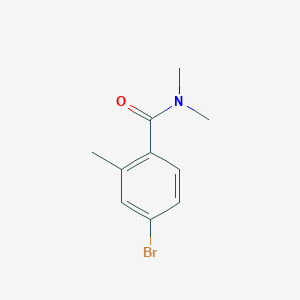
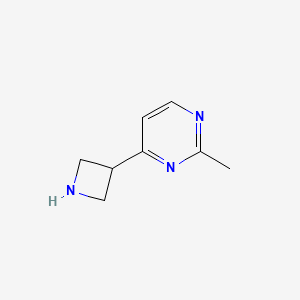
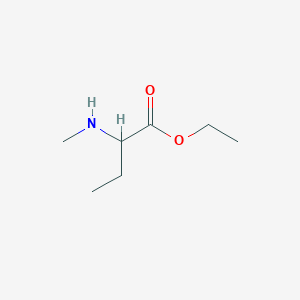
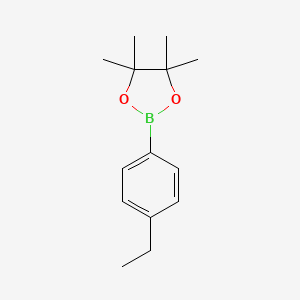
![cyclopropyl-[1-(3-methoxy-propyl)-1H-indol-3-ylmethyl]-amine](/img/structure/B1526733.png)
